2-Amino-6-phenoxybenzonitrile
Description
2-Amino-6-phenoxybenzonitrile is a benzonitrile derivative characterized by an amino group (-NH₂) at position 2 and a phenoxy group (-OPh) at position 5. The amino group likely enhances hydrogen bonding and nucleophilic reactivity, while the phenoxy substituent may confer steric bulk and influence electronic properties. Such compounds are typically employed as intermediates in pharmaceuticals, agrochemicals, and organic synthesis .
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-amino-6-phenoxybenzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-9-11-12(15)7-4-8-13(11)16-10-5-2-1-3-6-10/h1-8H,15H2 |
InChI Key |
CVFDVFPBEUHTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Amino-6-phenoxybenzonitrile with structurally related aminobenzonitriles, highlighting molecular features, physical properties, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity: Nitro groups (e.g., 2-Amino-4-nitrobenzonitrile) enhance electrophilicity, making these compounds suitable for reduction reactions . Halogens (e.g., bromine in 6-Amino-3-bromo-2-fluorobenzonitrile) facilitate cross-coupling reactions, critical in medicinal chemistry . Phenoxy groups (e.g., 2-Fluoro-6-(4-methylphenoxy)benzonitrile) introduce steric hindrance and modulate electronic properties for ligand design .
Solubility and Stability: Methoxy-substituted derivatives (e.g., 2-Amino-6-methoxybenzonitrile) exhibit higher solubility in polar solvents compared to phenoxy analogs . Fluorinated compounds (e.g., 2-Amino-6-fluorobenzonitrile) demonstrate enhanced metabolic stability in drug candidates .
Applications: Pharmaceuticals: Amino- and halogen-substituted derivatives are prevalent in kinase inhibitor synthesis . Agrochemicals: Nitro- and bromo-substituted compounds serve as intermediates in herbicide development .
Research Findings and Limitations
- Synthesis Challenges: Phenoxy-substituted benzonitriles may require palladium-catalyzed coupling reactions, which are cost-intensive compared to methoxy or halogen analogs .
- Data Gaps: Direct studies on this compound are absent in the evidence; properties are inferred from structural analogs.
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